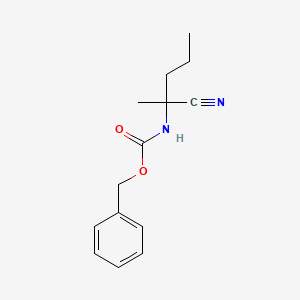![molecular formula C5H7F3N4 B13484177 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring
Méthodes De Préparation
The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable triazole precursor. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions and provides high yields of the desired product. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Applications De Recherche Scientifique
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.
Flurothyl: A compound with similar structural features, used in research and as a convulsant. The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H7F3N4 |
|---|---|
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
[2-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-10-2-4(1-9)11-12/h2H,1,3,9H2 |
Clé InChI |
DHGHPOINKLITAX-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(N=C1CN)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


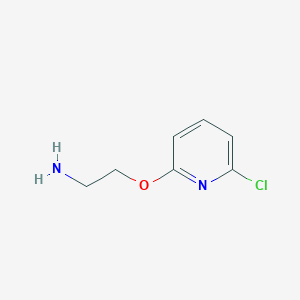
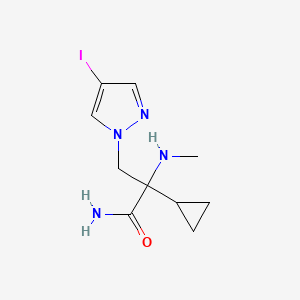
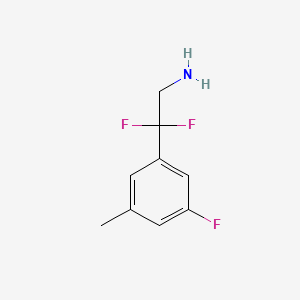
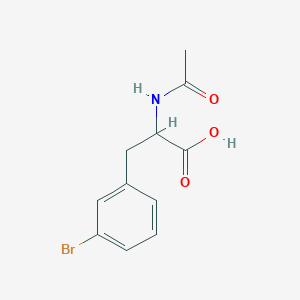
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
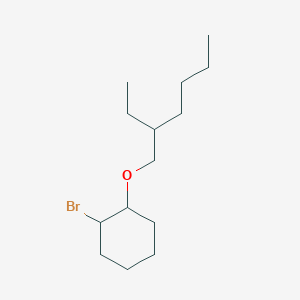


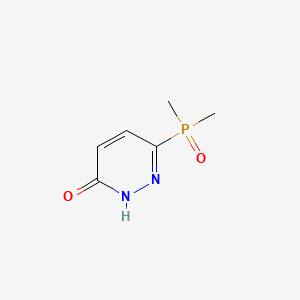
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)

![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
